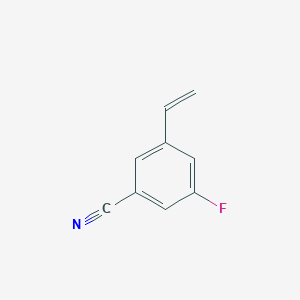

3-Fluoro-5-vinylbenzonitrile

CAS No.: 1455472-09-9

Cat. No.: VC3128308

Molecular Formula: C9H6FN

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1455472-09-9 |

|---|---|

| Molecular Formula | C9H6FN |

| Molecular Weight | 147.15 g/mol |

| IUPAC Name | 3-ethenyl-5-fluorobenzonitrile |

| Standard InChI | InChI=1S/C9H6FN/c1-2-7-3-8(6-11)5-9(10)4-7/h2-5H,1H2 |

| Standard InChI Key | LRWODXLUZAFWRJ-UHFFFAOYSA-N |

| SMILES | C=CC1=CC(=CC(=C1)F)C#N |

| Canonical SMILES | C=CC1=CC(=CC(=C1)F)C#N |

Introduction

Chemical Structure and Properties

3-Fluoro-5-vinylbenzonitrile belongs to the class of substituted benzonitriles featuring three key functional groups: a cyano group (-C≡N), a fluorine atom, and a vinyl group (-CH=CH₂) attached to a benzene ring. The presence of these three functional groups creates a molecule with distinctive chemical and physical properties.

Structural Characteristics

The compound features a benzene ring with substituents at positions 3 and 5. The fluorine atom at position 3 provides unique electronic effects through its high electronegativity, while the vinyl group at position 5 offers potential for polymerization and further functionalization. The cyano group extends from the benzene ring and contributes significantly to the compound's reactivity profile.

The molecular formula of 3-Fluoro-5-vinylbenzonitrile is C₉H₆FN, with a calculated molecular weight of approximately 147.15 g/mol. The structure represents an important building block in medicinal chemistry due to its potential for further modification.

Physical Properties

Based on structural analysis and comparison with similar compounds, 3-Fluoro-5-vinylbenzonitrile likely exhibits the following physical properties:

Synthesis Methods

The synthesis of 3-Fluoro-5-vinylbenzonitrile can be approached through several synthetic routes, with most strategies focusing on introducing the vinyl group to a properly substituted fluorobenzonitrile precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Chemical Reactivity and Transformations

The reactivity of 3-Fluoro-5-vinylbenzonitrile is primarily governed by its three functional groups, each offering distinct reaction pathways.

Vinyl Group Reactivity

The vinyl group presents significant synthetic utility through various transformation possibilities:

-

Polymerization reactions to form functionalized polymers

-

Addition reactions with nucleophiles

-

Cycloaddition reactions (e.g., Diels-Alder)

-

Hydroboration-oxidation for alcohol formation

-

Epoxidation to form epoxide derivatives

The presence of the vinyl group makes 3-Fluoro-5-vinylbenzonitrile a valuable intermediate in polymer chemistry and materials science.

Cyano Group Transformations

The nitrile functionality can undergo several important transformations:

-

Hydrolysis to carboxylic acids

-

Reduction to primary amines or aldehydes

-

Addition reactions with organometallic reagents

-

Conversion to heterocyclic compounds

-

Coordination to metal centers

These transformations enhance the utility of 3-Fluoro-5-vinylbenzonitrile as a building block for pharmaceutically relevant compounds.

Fluorine-Specific Chemistry

The fluorine substituent contributes to the compound's reactivity profile through:

-

Electronic effects influencing the aromatic ring's electron density

-

Increased metabolic stability in biological systems

-

Enhanced binding interactions with protein targets

-

Potential for nucleophilic aromatic substitution under specific conditions

The combination of these three functional groups creates a versatile chemical entity with broad applications in organic synthesis.

Applications in Synthesis and Drug Development

3-Fluoro-5-vinylbenzonitrile serves as an important building block in various synthetic applications, particularly in pharmaceutical research and development.

Material Science Applications

The vinyl functionality makes 3-Fluoro-5-vinylbenzonitrile potentially valuable in:

-

Preparation of functionalized polymers

-

Development of specialty monomers for materials with unique properties

-

Synthesis of cross-linkable materials for coatings and adhesives

-

Creation of fluorinated electronic materials

Analytical Methods for Characterization

Proper characterization of 3-Fluoro-5-vinylbenzonitrile requires a combination of analytical techniques to confirm its structure and purity.

Spectroscopic Methods

The following spectroscopic methods would be suitable for characterization:

-

¹H NMR spectroscopy: Would show characteristic signals for the vinyl protons (typically 5.0-7.0 ppm), as well as the aromatic protons

-

¹³C NMR spectroscopy: Would display signals for the cyano carbon (~118-120 ppm), vinyl carbons, and aromatic carbons

-

¹⁹F NMR spectroscopy: Would show a single fluorine signal, providing confirmation of the fluorine environment

-

IR spectroscopy: Would display characteristic bands for the cyano group (~2230 cm⁻¹) and vinyl group (~1620-1680 cm⁻¹)

-

Mass spectrometry: Would confirm the molecular weight (m/z 147) and fragmentation pattern

Chromatographic Analysis

For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable methods, potentially coupled with mass spectrometry for additional structural confirmation.

Recent Research and Development

While the search results don't provide extensive information on current research specifically involving 3-Fluoro-5-vinylbenzonitrile, its structural features suggest potential applications in several emerging areas of chemistry.

Pharmaceutical Research

Fluorinated aromatic compounds have gained significant attention in medicinal chemistry due to their unique properties. The search results indicate that related fluorinated compounds have been used as key intermediates in the synthesis of pharmaceutical agents, suggesting that 3-Fluoro-5-vinylbenzonitrile might find similar applications .

Polymer Chemistry

The vinyl functionality of 3-Fluoro-5-vinylbenzonitrile presents opportunities for polymer development. Current research in this area likely explores the incorporation of this compound into specialty polymers with unique properties influenced by the fluorine and nitrile functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume